molecular formula C14H12Cl2N2O B5141367 [(2,4-Dichlorophenyl)-phenylmethyl]urea

[(2,4-Dichlorophenyl)-phenylmethyl]urea

Cat. No.: B5141367
M. Wt: 295.2 g/mol
InChI Key: REJKVUYQJCCCOL-UHFFFAOYSA-N
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Description

[(2,4-Dichlorophenyl)-phenylmethyl]urea, also known as 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is a compound that belongs to the class of aryl urea herbicides. It was introduced by Bayer in 1954 under the trade name Diuron. This compound is primarily used as an algicide and herbicide, inhibiting photosynthesis in plants by blocking the electron flow from photosystem II to plastoquinone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dichlorophenyl)-phenylmethyl]urea typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate derivative. This intermediate is then reacted with dimethylamine to yield the final product . The reaction can be summarized as follows:

    Formation of Isocyanate: [ \text{3,4-dichloroaniline} + \text{phosgene} \rightarrow \text{3,4-dichlorophenyl isocyanate} ]

    Formation of Urea: [ \text{3,4-dichlorophenyl isocyanate} + \text{dimethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

[(2,4-Dichlorophenyl)-phenylmethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

[(2,4-Dichlorophenyl)-phenylmethyl]urea has a wide range of scientific research applications:

Mechanism of Action

[(2,4-Dichlorophenyl)-phenylmethyl]urea acts as a specific and sensitive inhibitor of photosynthesis. It blocks the Q_B plastoquinone binding site of photosystem II, preventing the electron flow from photosystem II to plastoquinone . This interruption in the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy (ATP and reductant potential), ultimately leading to the plant’s death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2,4-Dichlorophenyl)-phenylmethyl]urea is unique due to its high specificity and sensitivity in inhibiting photosynthesis. Its ability to block the electron flow in photosystem II without affecting other photosynthetic processes makes it a valuable tool in both agricultural and scientific research .

Properties

IUPAC Name

[(2,4-dichlorophenyl)-phenylmethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c15-10-6-7-11(12(16)8-10)13(18-14(17)19)9-4-2-1-3-5-9/h1-8,13H,(H3,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJKVUYQJCCCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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